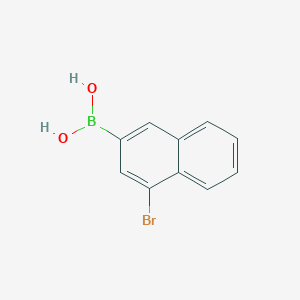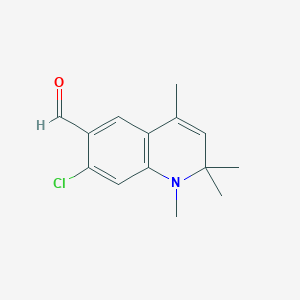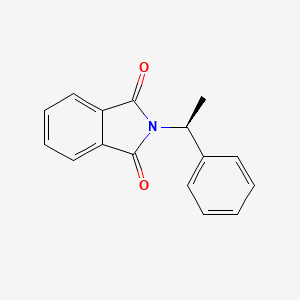
(1E)-N-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dihydronaphthalene ring system conjugated with a methoxyaniline moiety, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 4-methoxyaniline. One common method employs the Claisen–Schmidt condensation reaction, where the reactants are combined in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. For example, palladium-catalyzed cross-coupling reactions using Pd(PPh3)4 and AgOAc have been reported to facilitate the synthesis of related dihydronaphthalene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. For instance, its potential as a Bcl-2 inhibitor suggests that it can bind to the active sites of these proteins, thereby inhibiting their function and promoting apoptosis in cancer cells . The compound’s structure allows it to fit into the binding pockets of these proteins, disrupting their normal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline, known for its use in various organic synthesis reactions.
4-Methoxyaniline: Another precursor, commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Uniqueness
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-4-methoxyaniline is unique due to its combined structural features of both dihydronaphthalene and methoxyaniline, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
64300-03-4 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C17H17NO/c1-19-15-11-9-14(10-12-15)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12H,4,6,8H2,1H3 |
InChI-Schlüssel |
DAHVQOFAMVMRDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)






![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)



